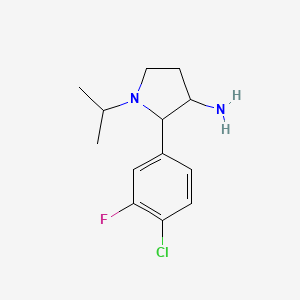

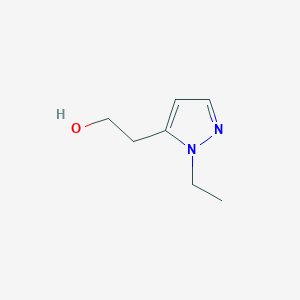

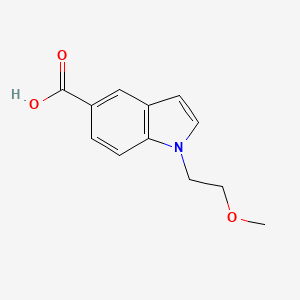

![molecular formula C11H16N6 B1426936 (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine CAS No. 1421601-99-1](/img/structure/B1426936.png)

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine

Übersicht

Beschreibung

The compound “(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine” is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold . This scaffold has been identified as a versatile structure for the development of adenosine human receptor antagonists . The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives .

Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution . The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold can be derived from pyrazole by substituting a carbon at position-4 with a nitrogen atom . The compound may contain a piperazine or piperidine moiety, which has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .Molecular Structure Analysis

The molecular weight of a similar compound, 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol, is 219.25 . The IUPAC name for this compound is 1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl-3-piperidinol .Chemical Reactions Analysis

The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These compounds have been synthesized with the main purpose of targeting the hA2A adenosine receptor . Several of these compounds have shown nanomolar affinity for the hA2A AR .Physical And Chemical Properties Analysis

The compound is likely to be a powder at room temperature . More specific physical and chemical properties could not be found in the available literature.Wissenschaftliche Forschungsanwendungen

1. Biological Properties and Synthesis Methods

- The 1,2,4-triazolo[4,3-a]pyrazine scaffold, as found in (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine, has been explored for its potential in synthesizing adenosine receptor antagonists. These compounds are significant due to their potential therapeutic applications, particularly in targeting adenosine receptors which are involved in various physiological processes (Baraldi et al., 2012).

- Novel synthetic methodologies have been developed for producing various derivatives of the triazolo[4,3-a]pyrazine moiety. This includes methods like oxidative cyclization of guanidine derivatives, which are vital for pharmaceutical chemistry due to their efficiency and versatility (Li et al., 2019).

2. Antimicrobial Applications

- Research has also delved into the antimicrobial properties of triazolo[4,3-a]pyrazine derivatives. These compounds have shown promising in vitro activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patil et al., 2021).

3. Genotoxicity and Bioactivation Studies

- The genotoxicity of triazolo[4,3-a]pyrazine derivatives has been examined, particularly in relation to their potential formation of reactive intermediates. This research is crucial for understanding the safety profile of these compounds in therapeutic applications (Gunduz et al., 2018).

4. Receptor Antagonism and Inhibition

- Some derivatives of triazolo[4,3-a]pyrazine have been studied as adenosine A2a receptor antagonists, showing potential in treating conditions like Parkinson's disease. This highlights the importance of this scaffold in developing novel therapeutics targeting specific receptors (Vu et al., 2004).

5. Potential in Treating Type 2 Diabetes

- Triazolopiperazines, a class related to the triazolo[4,3-a]pyrazine scaffold, have shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment. This indicates the broader utility of this chemical structure in various therapeutic areas (Kim et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This results in a decrease in the signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this disruption can lead to the inhibition of tumor growth and metastasis .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . Furthermore, it has been shown to inhibit the expression of c-Met and VEGFR-2 in A549 cells .

Safety and Hazards

Zukünftige Richtungen

The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These compounds have shown promise as potent human adenosine A1 and A2A receptor antagonists . Future research could focus on further optimizing these compounds and investigating their potential therapeutic applications .

Eigenschaften

IUPAC Name |

[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c12-6-9-2-1-4-16(7-9)10-11-15-14-8-17(11)5-3-13-10/h3,5,8-9H,1-2,4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZSAAIDOOJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

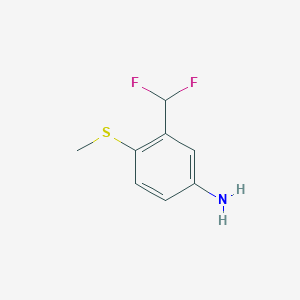

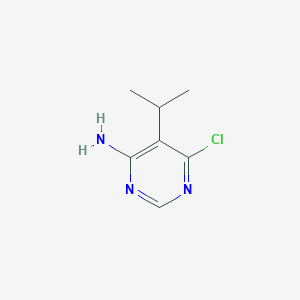

![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)

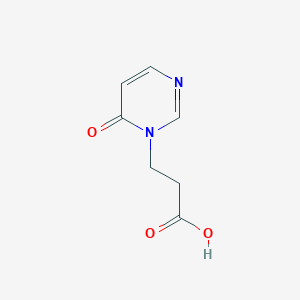

![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)

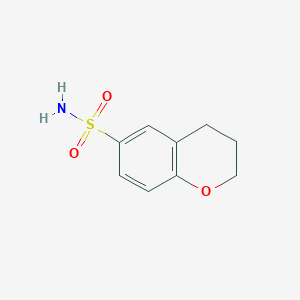

![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)